4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with a sulfonyl group, a chlorophenyl group, and an imidazole-containing propyl chain attached to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzene sulfonyl chloride derivative. This intermediate is then reacted with 4-chlorophenylamine under controlled conditions to form the corresponding sulfonyl chloride derivative. Subsequent reactions with imidazole and propylamine lead to the formation of the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, would be employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: : The oxazole ring can be reduced to form a corresponding amine.
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfonic acids and sulfonyl chlorides.
Reduction: : Amines and alcohols.
Substitution: : Amides, ethers, and esters.
Scientific Research Applications
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, leading to biological responses. The imidazole ring can chelate metal ions, affecting cellular processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the combination of the sulfonyl group and the imidazole ring. Similar compounds include:
4-(2-Aminoethyl)benzenesulfonyl fluoride: : Used as a protease inhibitor.
Benzenesulfonyl chloride: : Employed in the synthesis of other sulfonamides.
Imidazole derivatives: : Known for their antimicrobial properties.
These compounds share some structural similarities but differ in their functional groups and applications.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c22-17-9-7-16(8-10-17)19-25-21(30(27,28)18-5-2-1-3-6-18)20(29-19)24-11-4-13-26-14-12-23-15-26/h1-3,5-10,12,14-15,24H,4,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGGXHYQKWDCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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